2,5-Dichloro-4-methoxybenzaldehyde

Overview

Description

2,5-Dichloro-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-4-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and oxidation processes . The compound’s interactions with enzymes and proteins can lead to the formation of specific products, which are crucial for understanding its biochemical properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes and affect metabolic pathways, leading to changes in cellular behavior . These effects are essential for understanding the compound’s role in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It also affects gene expression by interacting with transcription factors and other regulatory proteins . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and cellular effects . Monitoring these temporal effects is essential for accurate experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact becomes significant at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective usage in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism . Detailed studies on these metabolic interactions provide insights into the compound’s biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s effectiveness in biochemical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

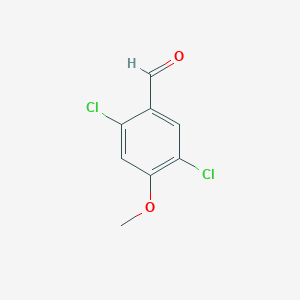

2,5-Dichloro-4-methoxybenzaldehyde (DCMBA) is a chlorinated aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of two chlorine atoms and a methoxy group attached to a benzaldehyde backbone, which influences its reactivity and interaction with biological systems.

Chemical Structure

The chemical structure of DCMBA can be represented as follows:

Antimicrobial Properties

DCMBA has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that related compounds can inhibit bacterial colonization and fungal germination, suggesting a potential mechanism for DCMBA's antimicrobial effects.

Table 1: Antimicrobial Activity of DCMBA and Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 3,5-Dichloro-4-methoxybenzaldehyde | Escherichia coli | TBD |

| 2-Hydroxy-4-methoxybenzaldehyde | MRSA | 1024 µg/ml |

Anticancer Activity

Recent studies have explored the anticancer properties of DCMBA. It has been shown to exhibit antiproliferative effects against various cancer cell lines. For example, derivatives of DCMBA demonstrated robust activity against human cancer cell lines with low nanomolar IC50 values, indicating significant potential as a chemotherapeutic agent .

Table 2: Anticancer Activity of DCMBA Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | Low nanomolar |

| 3,5-Dichloro-4-methoxybenzaldehyde | PC-3 (prostate cancer) | Low nanomolar |

The biological activity of DCMBA is attributed to its ability to interact with various molecular targets within cells. The precise mechanisms include:

- Inhibition of Enzymatic Activity : DCMBA may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Disruption of Cellular Membranes : Similar compounds have been shown to compromise cell membrane integrity, leading to increased permeability and subsequent cell death.

- Induction of Apoptosis : Some studies suggest that DCMBA may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Antibacterial Efficacy Against MRSA : A study evaluated the antibacterial efficacy of DCMBA against MRSA strains. The results indicated that DCMBA could significantly reduce the viability of MRSA cells and disrupt biofilm formation .

- Anticancer Screening : In vitro tests on various cancer cell lines showed that DCMBA derivatives led to cell cycle arrest at the G2/M phase and disrupted microtubule formation, which are critical pathways in cancer progression .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,5-Dichloro-4-methoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves the condensation of substituted benzaldehydes with nucleophilic reagents under acidic catalysis. For example, refluxing with glacial acetic acid in ethanol (4–6 hours) promotes efficient imine or hydrazone formation, as demonstrated in analogous triazole derivative syntheses . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity. Monitoring via TLC or HPLC is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., aldehyde proton at ~10 ppm, methoxy group at ~3.8 ppm). Chlorine atoms induce deshielding in adjacent aromatic protons .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 219 (C₈H₅Cl₂O₂) with fragmentation patterns reflecting Cl loss (~35/37 amu) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology : Store in amber glass containers at 0–6°C to prevent photodegradation and moisture absorption. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid contact with oxidizing agents due to the aldehyde group’s reactivity .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties and reactivity of this compound?

- Methodology : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient nature enhances reactivity in Schiff base formation . Molecular docking studies with biological targets (e.g., enzymes) require optimizing van der Waals and electrostatic parameters to simulate binding affinities .

Q. What mechanistic insights explain regioselective functionalization of this compound in cross-coupling reactions?

- Methodology : Chlorine substituents direct electrophilic aromatic substitution (EAS) to meta/para positions. For Suzuki-Miyaura coupling, Pd-catalyzed reactions favor activation at the less hindered chloro position. Solvent effects (e.g., DMF vs. THF) and ligand choice (e.g., PPh₃) critically influence regioselectivity and turnover rates .

Q. How does the substitution pattern of this compound affect its bioactivity compared to analogs like 3,5-Dichloro-4-hydroxybenzaldehyde?

- Methodology : Comparative bioassays (e.g., antimicrobial disk diffusion) reveal that methoxy groups enhance lipid solubility, improving membrane penetration, while hydroxyl analogs exhibit stronger hydrogen-bonding interactions. Structure-activity relationship (SAR) studies correlate Cl/Methoxy positions with IC₅₀ values in enzyme inhibition assays .

Q. What crystallization strategies (supramolecular synthons) are effective for this compound derivatives?

- Methodology : Utilize hydrogen-bonding motifs (e.g., aldehyde∙∙∙amine interactions) and π-π stacking of aromatic rings to design co-crystals. Crystal engineering principles prioritize synthon reproducibility, as demonstrated in hydrazide co-crystals forming R₂²(8) hydrogen-bonded networks .

Properties

IUPAC Name |

2,5-dichloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFGYSCJWDURGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.